molecular formula C14H12O9-2 B1263732 Sinapoyltartronate(2-)

Sinapoyltartronate(2-)

Cat. No. B1263732
M. Wt: 324.24 g/mol
InChI Key: BILXTXFCLYPNMR-ONEGZZNKSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sinapoyltartronate(2-) is dicarboxylate anion of sinapoyltartronic acid. It is a conjugate base of a sinapoyltartronic acid.

Scientific Research Applications

Bioactivity and Therapeutic Potential

Sinapic acid, closely related to Sinapoyltartronate(2-), is prevalent in the plant kingdom, including fruits, vegetables, cereals, and oilseed crops. It is known for its antioxidant, antimicrobial, anti-inflammatory, anticancer, and anti-anxiety activities. Its derivatives, like 4-Vinylsyringol and Sinapine, have applications in food processing, cosmetics, pharmaceuticals, and potentially in various disease treatments due to their antioxidative and other medicinal properties (Nićiforović & Abramovič, 2014).

Nanotechnology and Sensing Applications

Boron-doped silicon nanowires (SiNWs) have been utilized to create sensors for biological and chemical species, potentially relevant for detecting derivatives of sinapic acid and similar compounds. This technology demonstrates the capacity for sensitive, label-free, real-time detection of a wide range of substances (Cui, Wei, Park, & Lieber, 2001).

Medicinal Surface Modification

Silicon nanowires modified with bisphosphonates, like the antiosteoporotic drug alendronate, show significant effects on acellular calcification and stromal cell proliferation, which could be relevant for compounds related to sinapic acid in orthopedic applications (Jiang, Fan, Belabassi, Akkaraju, Montchamp, & Coffer, 2009).

Antioxidant and Anti-inflammatory Properties

Sinapic acid exhibits potent antioxidant and anti-inflammatory effects, potentially relevant for sinapoyltartronate(2-). This bioactivity includes neuroprotective and antibacterial activities, positioning it as a versatile molecule in health-related areas, particularly in managing oxidative stress-induced diseases and aging (Chen, 2015).

Metabolic Disorder and Diabetes Management

Sinapic acid has demonstrated anxiolytic-like properties and the potential to ameliorate hyperglycemia through PLC-PKC signals, enhancing glucose utilization. This suggests potential applications in managing diabetes and related metabolic disorders (Cherng, Tsai, Chung, Lai, Kuo, & Cheng, 2013).

Bone Regeneration and Osteoporosis Treatment

Research indicates that sinapic acid-loaded nanoparticles in polycaprolactone fibers can promote bone formation, suggesting a role in bone regeneration and potential applications in treating osteoporosis (Balagangadharan, Trivedi, Vairamani, & Selvamurugan, 2019).

properties

Product Name

Sinapoyltartronate(2-)

Molecular Formula

C14H12O9-2

Molecular Weight

324.24 g/mol

IUPAC Name

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxypropanedioate

InChI

InChI=1S/C14H14O9/c1-21-8-5-7(6-9(22-2)11(8)16)3-4-10(15)23-12(13(17)18)14(19)20/h3-6,12,16H,1-2H3,(H,17,18)(H,19,20)/p-2/b4-3+

InChI Key

BILXTXFCLYPNMR-ONEGZZNKSA-L

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC(C(=O)[O-])C(=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sinapoyltartronate(2-)
Reactant of Route 2
Reactant of Route 2
Sinapoyltartronate(2-)
Reactant of Route 3
Reactant of Route 3
Sinapoyltartronate(2-)
Reactant of Route 4
Reactant of Route 4
Sinapoyltartronate(2-)
Reactant of Route 5
Reactant of Route 5
Sinapoyltartronate(2-)
Reactant of Route 6
Reactant of Route 6
Sinapoyltartronate(2-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.